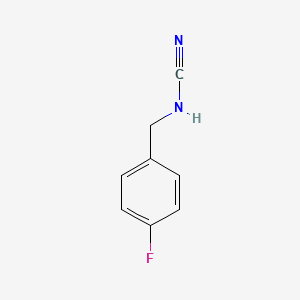

(4-Fluorobenzyl)cyanamide

Description

Significance of the Cyanamide (B42294) Moiety in Organic Synthesis and Medicinal Chemistry

The cyanamide functional group, with the formula R¹R²N−C≡N, is a versatile component in organic chemistry. wikipedia.org It possesses both nucleophilic and electrophilic centers, allowing it to participate in a wide array of chemical reactions, including additions, cyclizations, and substitutions. chemicalbook.com This reactivity makes cyanamide and its derivatives valuable building blocks for synthesizing a variety of organic compounds, especially nitrogen-containing heterocycles. chemicalbook.commdpi.com

In medicinal chemistry, the cyanamide scaffold is present in several pharmaceutical agents. ontosight.ai For instance, it is a key structural element in the development of covalent inhibitors, such as those targeting Janus kinase 3 (JAK3). acs.org The cyanamide group can also be found in compounds investigated for antiviral, antitumor, and antibacterial activities. ontosight.ai Furthermore, derivatives of cyanamide are used in the synthesis of well-known drugs like the hair-loss treatment minoxidil (B1677147) and several anthelmintics. wikipedia.org

Overview of Fluorinated Organic Compounds in Scientific Applications

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. tcichemicals.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts metabolic stability to the molecule. researchgate.netrsc.org This is a highly desirable trait in drug discovery, as it can improve a compound's bioavailability and in vivo half-life. researchgate.netrsc.org

Consequently, fluorinated compounds are prevalent in pharmaceuticals and agrochemicals. wikipedia.org An estimated 20% of all pharmaceuticals and about 30% of agrochemicals contain fluorine. tcichemicals.com Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the antibiotic ciprofloxacin. wikipedia.org Beyond medicine, fluorinated organic compounds are used as refrigerants, solvents, and in materials science for applications like oil and water repellents. wikipedia.orgnih.gov

Rationale for Focused Research on (4-Fluorobenzyl)cyanamide

The specific combination of a 4-fluorobenzyl group and a cyanamide moiety in this compound provides a unique platform for chemical exploration. The rationale for its focused study stems from its distinct reactivity and its potential as a versatile synthetic intermediate.

Unique Reactivity Profile in Synthesis

The presence of the fluorine atom on the benzyl (B1604629) ring of this compound influences the electronic properties of the entire molecule. This fluorination can enhance the reactivity of the cyanamide group, making it a valuable tool in organic synthesis. The electron-withdrawing nature of fluorine can affect the nucleophilicity and electrophilicity of the adjacent cyanamide, potentially leading to novel reaction pathways and the efficient construction of complex molecular architectures. chemimpex.com

Role as a Versatile Building Block for Complex Architectures

This compound serves as a key intermediate in the synthesis of more complex molecules. chemimpex.com The cyanamide portion can be readily converted into other functional groups such as ureas, guanidines, and various heterocycles. wikipedia.orgcardiff.ac.uk The fluorinated benzyl group, meanwhile, provides a site for further functionalization and is a common motif in bioactive compounds. This dual functionality allows chemists to use this compound as a starting point for building diverse and intricate molecular structures, particularly those of interest in pharmaceutical and materials science research. chemimpex.comsmolecule.com

Structure

3D Structure

Propriétés

IUPAC Name |

(4-fluorophenyl)methylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURIUFPRSUBTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282096 | |

| Record name | Cyanamide, N-[(4-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-62-6 | |

| Record name | Cyanamide, N-[(4-fluorophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanamide, N-[(4-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluorobenzyl)cyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Fluorobenzyl Cyanamide

Reactivity of the Cyanamide (B42294) Functional Group

The N-C≡N linkage in cyanamides is chemically promiscuous, with the nitrile carbon being electrophilic and the adjacent nitrogen atoms having nucleophilic character, allowing for a diverse range of reactions. nih.govrsc.org This dual reactivity makes substituted cyanamides like (4-Fluorobenzyl)cyanamide valuable precursors for various nitrogen-containing compounds. rsc.org

The cyanamide group can participate in nucleophilic substitution reactions, which are fundamental to its role as a synthetic intermediate. The direct nucleophilic substitution of the cyanamide anion is a straightforward method for creating substituted cyanamides. rsc.org In the context of this compound synthesis, the benzyl (B1604629) group is typically introduced via nucleophilic substitution, where an amine attacks a benzyl halide. Conversely, the cyanamide nitrogen can act as a nucleophile. For instance, in palladium-catalyzed amidation reactions, the deprotonated cyanamide acts as the nucleophile that couples with an aryl halide. nih.gov

The reactivity of the benzyl portion of the molecule also plays a role. The fluorine atom on the benzyl ring influences the electronic properties of the entire molecule. chemimpex.com The benzyl group itself can be susceptible to substitution, although reactions typically center on the more reactive cyanamide moiety.

This compound is a key precursor for the synthesis of substituted guanidines, a structural motif present in many biologically active compounds. The electrophilic carbon of the cyanamide group is susceptible to attack by amines. This reaction forms the basis for constructing the guanidine (B92328) core. For example, reacting a substituted cyanamide with an amine or its hydrochloride salt, often with heating, yields the corresponding guanidine derivative. google.com

Research has shown the synthesis of novel phosphorylated guanidine derivatives where a cyanamine intermediate is reacted with various heterocyclic amines. nih.gov Specifically, compounds bearing a fluorophenyl moiety were noted for their biological activity, highlighting the utility of precursors like this compound in medicinal chemistry. nih.gov

Table 1: Examples of Guanidine Synthesis from Cyanamides This table is representative of the general reaction and not specific to the 4-fluoro derivative unless stated.

| Cyanamide Precursor | Amine Nucleophile | Product | Reference |

|---|---|---|---|

| 1-Naphthyl cyanamide | N-methyl-3-fluoro aniline (B41778)∙HCl | N-(1-naphthyl)-N'-(3-fluorophenyl)-N''-methyl guanidine∙HCl | google.com |

| 1-Naphthyl cyanamide | N-methyl-3-chloro aniline∙HCl | N-(1-naphthyl)-N'-(3-chlorophenyl)-N''-methyl guanidine∙HCl | google.com |

| Phosphorylated cyanamine | Heterocyclic amines (e.g., with fluorophenyl moiety) | Phosphorylated guanidine derivatives | nih.gov |

Cyanamides are widely used intermediates for preparing amidines and various heterocyclic systems. nih.govsemanticscholar.org The palladium(II)-catalyzed reaction of cyanamides with potassium aryltrifluoroborates provides a direct route to arylamidines. acs.org

Furthermore, this compound has been explicitly used in the synthesis of complex heterocycles. In one study, it was reacted with 2-amino aryl ketones in an acid-mediated [4+2] annulation to produce 2-aminoquinazoline (B112073) derivatives. mdpi.com This transformation demonstrates the ability of the cyanamide group to participate in cyclization reactions, forming key structural scaffolds found in pharmaceuticals. mdpi.com Similarly, reaction with 2-aminobenzonitriles under the same conditions yielded 2-amino-4-iminoquinazolines. mdpi.com The cyanamide moiety can also be transformed to build other heterocyclic systems, such as thioimidazoles, through reaction with appropriate nucleophiles under basic conditions. cardiff.ac.uk

Table 2: Synthesis of 2-Aminoquinazolines from this compound Data sourced from a study on acid-mediated [4+2] annulation reactions. mdpi.com

| Reactant A | Reactant B | Product | Yield |

|---|---|---|---|

| This compound | 2-Amino-5-methylacetophenone | N-(4-Fluorobenzyl)-4,6-dimethylquinazolin-2-amine | 93% |

| This compound | 2-Amino-5-chloroacetophenone | N-(4-Fluorobenzyl)-6-chloro-4-methylquinazolin-2-amine | 89% |

| This compound | 2-Aminobenzonitrile (B23959) | 3-(4-Fluorobenzyl)-4-imino-3,4-dihydroquinazolin-2-amine | 60% |

Reaction Mechanisms

Understanding the mechanisms by which this compound reacts is crucial for optimizing existing synthetic routes and developing new transformations.

The palladium-catalyzed N-arylation of monosubstituted cyanamides is a powerful method for creating unsymmetrical diaryl or aryl/alkyl cyanamides. nih.gov This transformation is believed to proceed via a mechanism analogous to the well-studied Buchwald-Hartwig amination. mit.eduescholarship.org

The catalytic cycle is proposed to involve the following key steps:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X) to form an arylpalladium(II) halide intermediate, [Ar-Pd(II)-X]. This step is often rate-limiting in related cross-coupling reactions. nih.govnih.gov

Deprotonation and Ligand Exchange : The monosubstituted cyanamide is deprotonated by a base. The resulting cyanamide anion then displaces the halide ligand on the palladium center to form an arylpalladium(II) amido-type complex, [Ar-Pd(II)-N(CN)R].

Reductive Elimination : The final C-N bond is formed as the arylated cyanamide product is eliminated from the palladium center, which regenerates the active Pd(0) catalyst for the next cycle. escholarship.org

Kinetic studies on related palladium-catalyzed aminations have shown that reductive elimination can be the turnover-limiting step. escholarship.org The choice of ligand is critical; bulky electron-rich phosphine (B1218219) ligands like tBuXPhos are often effective because they promote both the oxidative addition and the final reductive elimination steps. nih.gov The reaction is sensitive to sterics, as bulky cyanamides or ortho-substituted aryl halides can lead to decreased yields, possibly by hindering the coordination of the reactants to the palladium center. nih.gov

Several modern methods have been developed to synthesize substituted cyanamides, often avoiding highly toxic reagents like cyanogen (B1215507) bromide. cardiff.ac.uk The mechanisms for these novel syntheses are areas of active investigation.

Iron-Mediated Desulfurization : A one-pot method for synthesizing cyanamides from isothiocyanates involves an iron catalyst. The proposed mechanism involves the initial nucleophilic addition of an amine (like aqueous ammonia) to the isothiocyanate to form a thiourea (B124793) intermediate. The iron catalyst then mediates a desulfurization step to yield the final cyanamide product under mild, room-temperature conditions. ias.ac.in

Deoxycyanamidation of Alcohols : A one-pot, two-step procedure has been developed using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as both a cyano source and a sulfonyl transfer reagent. The proposed mechanism involves the initial activation of an alcohol by the NCTS reagent. This is followed by nucleophilic attack of the resulting intermediate by an amine, leading to the formation of the cyanamide product. This method exploits the less common desulfonylative reactivity pathway of NCTS. cardiff.ac.uk

Tiemann Rearrangement : A facile synthesis of N-substituted cyanamides can be achieved through the Tiemann rearrangement of amidoximes. This reaction is typically promoted by reagents like benzenesulfonyl chlorides (TsCl or o-NsCl) and a base such as DIPEA. acs.org

Oxidation-Cyanation of Amines : An operationally simple method uses N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂). Mechanistic experiments suggest this proceeds via the in-situ generation of a reactive electrophilic cyanating species from the oxidation of the cyanide source by NCS, which then reacts with the amine nucleophile. researchgate.net

Acid-Mediated Annulation Reactions

Acid-mediated annulation reactions represent a significant class of transformations in synthetic organic chemistry, enabling the construction of cyclic structures. mdpi.com In the context of N-benzyl cyanamides, such as this compound, acid catalysis plays a crucial role in activating the cyanamide group for subsequent cyclization. A notable example is the hydrochloric acid (HCl)-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones or 2-aminobenzonitriles. mdpi.comsciprofiles.com This method has proven to be a practical and efficient pathway for synthesizing 2-aminoquinazoline and 2-amino-4-iminoquinazoline derivatives, respectively. mdpi.com

The reaction is typically carried out in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at elevated temperatures. researchgate.netscielo.br A proposed mechanism suggests that the N-benzyl cyanamide is initially protonated under the acidic conditions. mdpi.com This protonation enhances the electrophilic character of the cyanamide carbon atom. mdpi.comnih.gov Consequently, the amino group of the 2-amino aryl ketone can perform a nucleophilic attack on the protonated cyanamide carbon. This step leads to the formation of an amidine intermediate, which then undergoes isomerization and subsequent intramolecular cyclization to yield the final quinazoline (B50416) product. mdpi.com This acid-promoted pathway demonstrates broad substrate tolerance and provides the desired products in high yields. mdpi.commdpi.com

Derivatization and Functionalization Strategies

Preparation of 2-Aminoquinazoline Derivatives from N-Benzyl Cyanamides

The synthesis of 2-aminoquinazoline derivatives is a key functionalization strategy for N-benzyl cyanamides, including the 4-fluoro substituted variant. mdpi.com A highly effective method involves a [4+2] annulation reaction with 2-amino aryl ketones, mediated by hydrochloric acid in HFIP solvent. researchgate.netscielo.br This reaction tolerates a wide range of functional groups on both the N-benzyl cyanamide and the 2-amino aryl ketone, demonstrating its synthetic utility. mdpi.com

The scope of the reaction has been explored with various substituted N-benzyl cyanamides. For instance, the reaction of (2-aminophenyl)(phenyl)methanone with different N-benzyl cyanamides, including the parent compound and those with electron-donating or electron-withdrawing groups on the benzyl ring, proceeds efficiently. mdpi.com The presence of a fluorine atom at the para position, as in this compound, is well-tolerated and leads to the corresponding 2-aminoquinazoline product in excellent yield. mdpi.com

| N-Benzyl Cyanamide Derivative | Product | Isolated Yield (%) |

|---|---|---|

| N-benzylcyanamide | N-benzyl-4-phenylquinazolin-2-amine | 85 |

| (4-Methylbenzyl)cyanamide | N-(4-methylbenzyl)-4-phenylquinazolin-2-amine | 88 |

| (4-Methoxybenzyl)cyanamide | N-(4-methoxybenzyl)-4-phenylquinazolin-2-amine | 92 |

| This compound | N-(4-fluorobenzyl)-4-phenylquinazolin-2-amine | 96 |

| (4-Chlorobenzyl)cyanamide | N-(4-chlorobenzyl)-4-phenylquinazolin-2-amine | 94 |

| (4-Bromobenzyl)cyanamide | N-(4-bromobenzyl)-4-phenylquinazolin-2-amine | 93 |

| (2-Chlorobenzyl)cyanamide | N-(2-chlorobenzyl)-4-phenylquinazolin-2-amine | 75 |

Similarly, the reaction accommodates various 2-amino aryl ketones, reacting with N-benzyl cyanamide to produce a range of 2-(benzylamino)quinazolines with good to excellent yields. mdpi.com

| 2-Amino Aryl Ketone Derivative | Product | Isolated Yield (%) |

|---|---|---|

| (2-Aminophenyl)(phenyl)methanone | N-benzyl-4-phenylquinazolin-2-amine | 85 |

| (2-Aminophenyl)(p-tolyl)methanone | N-benzyl-4-(p-tolyl)quinazolin-2-amine | 89 |

| (2-Aminophenyl)(4-methoxyphenyl)methanone | N-benzyl-4-(4-methoxyphenyl)quinazolin-2-amine | 94 |

| (2-Aminophenyl)(4-chlorophenyl)methanone | N-benzyl-4-(4-chlorophenyl)quinazolin-2-amine | 90 |

| 1-(2-Aminophenyl)ethan-1-one | N-benzyl-4-methylquinazolin-2-amine | 82 |

| 2-Aminobenzaldehyde | N-benzylquinazolin-2-amine | 77 |

| (2-Aminophenyl)(4-fluorophenyl)methanone | N-benzyl-4-(4-fluorophenyl)quinazolin-2-amine | 62 |

Multi-component Reactions Utilizing Cyanamide as a Building Block (e.g., Biginelli-type reactions)

Cyanamide is a valuable building block in multi-component reactions (MCRs), which are convergent processes where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials' atoms. researchgate.netorganic-chemistry.org One of the classic MCRs where cyanamide can be employed is the Biginelli reaction. organic-chemistry.org

In a Biginelli-type reaction, cyanamide can be used to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives. researchgate.net This four-component reaction involves the condensation of an arenecarbaldehyde, a 1,3-dicarbonyl compound, and cyanamide under acidic conditions. researchgate.net The use of cyanamide in this context is notable for its ability to generate cyanoimino-functionalized heterocyclic systems. researchgate.netunam.mx The nature of the acid catalyst and the specific reaction conditions can influence the final heterocyclic scaffold formed. researchgate.net MCRs like the Biginelli reaction are prized for their efficiency and ability to rapidly generate molecular diversity from simple, readily available starting materials. scielo.br

Spectroscopic Characterization and Structural Elucidation Studies

Infrared (IR) Spectroscopy

Characteristic Vibrational Modes of the Cyanamide (B42294) Group (C≡N, N-H)

Without access to primary research data detailing the synthesis and characterization of (4-Fluorobenzyl)cyanamide, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication on the synthesis and analysis of this specific compound are needed before a complete spectroscopic profile can be compiled.

Analysis of Aromatic and Aliphatic Stretching Frequencies

The infrared (IR) spectrum of this compound is characterized by specific absorption bands that correspond to the stretching vibrations of its aromatic and aliphatic components.

Aromatic C-H Stretching: The presence of the 4-fluorophenyl group gives rise to C-H stretching vibrations in the aromatic region, typically observed between 3100 and 3000 cm⁻¹. uni.lu

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) bridge, being an aliphatic group, exhibits C-H stretching frequencies just below 3000 cm⁻¹. uni.lu

Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene (B151609) ring result in characteristic absorption bands in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. uni.lu

Nitrile (C≡N) Stretching: The cyanamide functional group (-N-C≡N) features a nitrile group whose stretching vibration is expected in a distinct region of the IR spectrum. Aliphatic nitriles typically absorb around 2250 cm⁻¹, while conjugation to an aromatic ring or a nitrogen atom can shift this frequency. google.com Specifically for cyanamides, this transition is often found in the 2220–2243 cm⁻¹ range. googleapis.com

C-N Stretching: The stretching vibration for the C-N bond in aliphatic amines is typically found in the 1250-1000 cm⁻¹ range. google.com

C-F Stretching: The carbon-fluorine bond on the aromatic ring gives a strong absorption band, typically in the 1250-1000 cm⁻¹ region.

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic -CH₂- | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1600 - 1585 and 1500 - 1400 |

| Cyanamide -C≡N | Stretch | 2243 - 2220 |

| Aliphatic C-N | Stretch | 1250 - 1000 |

| Aromatic C-F | Stretch | 1250 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and confirming the molecular formula of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. The molecular formula for this compound is C₈H₇FN₂. iucr.org The theoretical monoisotopic mass calculated for this formula is 150.05933 Da. iucr.org HRMS analysis would be expected to yield an experimental mass-to-charge ratio (m/z) that closely matches this theoretical value, typically for the protonated molecule [M+H]⁺. Patent literature reports a UPLC/MS result for C₈H₇FN₂ showing an (M+H)⁺ peak at m/z 151.0, which is consistent with the expected molecular weight. rsc.org

Table 2: Predicted HRMS Data for this compound Adducts

| Molecular Formula | Adduct | Theoretical m/z |

| C₈H₇FN₂ | [M+H]⁺ | 151.06661 |

| C₈H₇FN₂ | [M+Na]⁺ | 173.04855 |

| C₈H₇FN₂ | [M-H]⁻ | 149.05205 |

Data sourced from predicted values. iucr.org

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, the this compound molecule breaks apart into characteristic fragment ions upon ionization. The analysis of this fragmentation pattern provides valuable information about the compound's structure. Based on its structure, the following key fragmentation pathways are anticipated:

Formation of the 4-Fluorobenzyl Cation: A primary fragmentation event is the cleavage of the bond between the methylene group and the cyanamide nitrogen, leading to the formation of the stable 4-fluorobenzyl cation at an m/z of 109.

Formation of the 4-Fluorophenyl Fragment: In mass spectra of compounds containing a 4-fluorophenyl moiety, a base peak at m/z 95 is often observed, corresponding to the 4-fluorophenyl fragment. rsc.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | Predicted m/z |

| Molecular Ion | [C₈H₇FN₂]⁺ | 150 |

| 4-Fluorobenzyl Cation | [C₇H₆F]⁺ | 109 |

| 4-Fluorophenyl Fragment | [C₆H₄F]⁺ | 95 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While crystal structures for numerous related fluorinated benzyl (B1604629) derivatives and other cyanamides have been reported in the scientific literature, a specific determination of the crystal structure for this compound (C₈H₇FN₂) was not found in the searched databases and literature. Therefore, detailed crystallographic data such as space group, unit cell dimensions, and atomic coordinates for this specific compound are not publicly available at this time.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net It is widely used to determine various properties of molecules, including their geometry, electronic distribution, and spectroscopic characteristics. researchgate.netirjweb.com

| Parameter | Description | Typical Value Range |

|---|---|---|

| C-F Bond Length | Length of the bond between Carbon and Fluorine on the phenyl ring | ~1.35 Å |

| C≡N Bond Length | Length of the triple bond in the cyanamide (B42294) group | ~1.16 Å |

| N-C (benzyl) | Length of the bond between the cyanamide nitrogen and the benzyl (B1604629) carbon | ~1.47 Å |

| C-C-N Angle | Bond angle involving the benzyl methylene (B1212753) group and the cyanamide nitrogen | ~110° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.com

DFT calculations for (4-Fluorobenzyl)cyanamide, referred to as FBCN in some literature, have been performed to determine its electronic properties. These studies reveal that the compound has a lowest unoccupied molecular orbital (LUMO) energy of -0.51 eV. rsc.org This low LUMO energy suggests that the molecule is inclined to accept electrons, highlighting its potential role in reduction processes, such as those occurring on graphite (B72142) surfaces in lithium-ion batteries. rsc.orgresearchgate.net The HOMO-LUMO gap is a critical parameter that indicates the potential for charge transfer within the molecule. irjweb.comrsc.org

Table 2: Calculated Electronic Properties of this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | Not specified | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.51 eV rsc.org | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting nature |

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic frequencies, researchers can assign the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netrsc.org These calculations are typically performed at the same level of theory as the geometry optimization. faccts.de The theoretical spectra, while often requiring scaling to match experimental data, are invaluable for structural confirmation. researchgate.netresearchgate.net Although a powerful method for structural analysis, specific calculated vibrational frequencies for this compound were not available in the consulted research.

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| C≡N Stretch | Stretching of the nitrile triple bond | 2200 - 2260 |

| C-F Stretch | Stretching of the carbon-fluorine bond on the aromatic ring | 1000 - 1400 |

| Aromatic C=C Stretch | Phenyl ring skeletal vibrations | 1400 - 1600 |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. mdpi.comum.es By predicting the ¹H and ¹³C NMR spectra, the GIAO method serves as a powerful tool for confirming molecular structures determined through synthesis. rsc.org The calculated chemical shifts are compared with experimental data to validate the proposed structure and assign specific resonances to individual atoms in the molecule. um.es While this is a standard computational technique, a GIAO-predicted NMR analysis for this compound was not found in the reviewed literature.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹³C (C≡N) | - | - |

| ¹³C (C-F) | - | - |

| ¹H (CH₂) | - | - |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. acs.org These simulations can provide detailed information on the conformational dynamics, solvation processes, and intermolecular interactions of a compound like this compound. By simulating the molecule in a condensed phase, such as a solution, researchers can understand how it behaves in a more realistic environment, which is crucial for applications like drug design or materials science. However, specific MD simulation studies focusing on this compound were not detailed in the available search results.

Quantum Chemical Methods (e.g., MP2, Coupled Cluster) for Electronic Structure and Reactivity

For applications requiring very high accuracy, quantum chemical methods beyond standard DFT, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed. aps.orgresearchgate.net Coupled Cluster, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energies and properties for small to medium-sized molecules. wikipedia.org These methods are computationally more demanding than DFT but are invaluable for benchmarking results and for studying systems where DFT may not be sufficiently accurate. wikipedia.orgarxiv.org Application of these high-level methods to this compound was not found in the reviewed literature.

Molecular Docking Studies in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design, allowing for the virtual screening of large compound libraries and the optimization of lead candidates by predicting their binding affinity and mode to a biological target, typically a protein or enzyme. nih.govnih.gov Advances in computational methods have revolutionized drug discovery by enabling the in silico prediction of molecular interactions between potential therapeutic agents and their biological targets. nih.gov

While direct molecular docking studies specifically on this compound are not extensively documented in publicly available literature, research on structurally related compounds containing the 4-fluorobenzyl moiety provides significant insights into its potential biological interactions. This structural fragment is a recurring feature in various classes of enzyme inhibitors and receptor antagonists, making it a valuable subject for computational analysis. nih.govresearchgate.netresearchgate.net For instance, derivatives of 4-fluorobenzylpiperazine and 4-fluorobenzylpiperidine have been designed and evaluated as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.netresearchgate.net Similarly, cyanoguanidine-based compounds, which share functional similarities with the cyanamide group, have been investigated as antagonists for the P2X7 receptor, a target for inflammatory and neurological disorders. uniba.itfrontiersin.orgnih.govacs.org

These studies on analogous compounds allow for a theoretical exploration of how this compound might interact with various biological systems. The 4-fluorobenzyl group is often crucial for enhancing binding affinity, with the fluorine atom increasing the hydrophobicity of the protein-ligand interface and participating in specific interactions with the receptor's active site. nih.govnih.gov Docking simulations of these related molecules help to elucidate binding conformations, predict binding energies, and understand the structure-activity relationships that govern their biological effects. d-nb.infocsfarmacie.czjst.go.jp

Ligand-Protein Interactions and Binding Site Analysis

The analysis of ligand-protein interactions is fundamental to understanding the molecular basis of a compound's biological activity. nih.gov Computational docking studies on molecules containing the 4-fluorobenzyl group reveal a consistent pattern of interactions that stabilize the ligand within the protein's binding pocket. These interactions are a combination of hydrophobic contacts, hydrogen bonds, and specific interactions involving the fluorine atom.

The 4-fluorobenzyl moiety frequently orients itself within hydrophobic pockets of the enzyme's active site. The aromatic ring participates in π-π stacking or hydrophobic interactions with nonpolar amino acid residues. For example, in studies of tyrosinase inhibitors, the 4-fluorobenzyl group is often situated between copper ions in the active site, engaging in stacking interactions with histidine residues like His208. researchgate.net Similarly, in docking studies with HIV integrase, the 4-fluorobenzyl group is a key pharmacophore that interacts with the enzyme's active site. brieflands.com

The fluorine atom itself plays a critical role. It can form favorable interactions with the protein backbone, such as C-F···H-Cα and C-F···C=O contacts. nih.gov An analysis of a thrombin inhibitor featuring a 4-fluorobenzyl group showed that the fluorine substituent formed such interactions with the backbone of residue Asn98, contributing to a five- to tenfold increase in affinity compared to other fluorination patterns. nih.gov While not a classic hydrogen bond, these interactions with electrophilic centers are significant for binding. nih.gov Furthermore, the fluorine substitution enhances the hydrophobic character of the ligand, which can lead to a more favorable binding free energy. nih.gov

The cyanamide group, while less explored in these specific contexts, offers potential for hydrogen bonding. The nitrogen atoms can act as hydrogen bond acceptors, and the adjacent methylene (CH2) group can also participate in weaker interactions. In related cyanoguanidine antagonists of the P2X7 receptor, the cyanoguanidine core is thought to provide rigidity and form hydrogen bonds within the receptor's binding pocket. frontiersin.org

A hypothetical docking of this compound would likely show the 4-fluorobenzyl group occupying a hydrophobic cavity, with the fluorine atom making specific contacts with backbone or side-chain atoms. The cyanamide moiety would be positioned to form hydrogen bonds with polar residues at the edge of the binding site.

Table 1: Predicted Ligand-Protein Interactions for 4-Fluorobenzyl-Containing Compounds in Various Biological Targets

| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference |

| Tyrosinase (from Agaricus bisporus) | His208 | π-π stacking with the fluorobenzyl ring | researchgate.net |

| Thrombin | Asn98 | C-F···H-Cα and C-F···C=O contacts with the protein backbone | nih.gov |

| HIV Integrase | (Not specified) | Interaction with the active site chelating moiety | brieflands.com |

| P2X7 Receptor | (Not specified) | Hydrogen bonding from the cyanoguanidine core | frontiersin.org |

| Carboxypeptidase A | (Hydrophobic pocket) | Hydrophobic interactions with the fluorobenzyl side chain | nih.gov |

Enzyme Inhibition Mechanism Prediction

Molecular docking is a powerful tool for predicting the mechanism of enzyme inhibition (e.g., competitive, non-competitive, mixed-type). mdpi.com By analyzing the predicted binding site of an inhibitor relative to the enzyme's substrate-binding site, researchers can formulate hypotheses about its inhibitory action, which can then be confirmed by experimental kinetic studies. nih.govresearchgate.net

If a docking simulation predicts that an inhibitor binds directly within the enzyme's active site, occupying the same space as the natural substrate, it suggests a competitive inhibition mechanism. nih.govresearchgate.net In this scenario, the inhibitor and substrate compete for access to the active site. Many tyrosinase inhibitors containing the 4-fluorobenzylpiperazine moiety have been identified as competitive inhibitors through this combined approach. mdpi.comnih.govresearchgate.netnih.gov Docking analyses showed these compounds anchored within the tyrosinase catalytic site, with the 4-fluorobenzyl portion oriented toward the catalytic copper atoms, directly blocking substrate access. nih.gov

Conversely, if docking predicts that the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), it points toward a non-competitive or uncompetitive mechanism. Binding at an allosteric site can induce a conformational change in the enzyme that reduces its catalytic efficiency without directly blocking substrate binding. Several heterocyclic compounds have been identified as non-competitive tyrosinase inhibitors, with docking studies suggesting they bind to regions outside the catalytic metal center. mdpi.com

A mixed-type inhibition mechanism, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, can also be suggested by docking studies. For instance, a 4-fluorobenzylpiperidine derivative was identified as a mixed-type inhibitor of tyrosinase, and its complex binding behavior was rationalized through detailed docking analysis. researchgate.net

For this compound, predicting the inhibition mechanism would depend entirely on the target enzyme. If targeting an enzyme like tyrosinase, where the 4-fluorobenzyl group has been shown to favorably occupy the active site, a competitive mechanism would be the most likely prediction. researchgate.netnih.gov The docking pose would show the compound sterically hindering the binding of the substrate (e.g., L-DOPA). However, if targeting a different enzyme with a less defined role for this moiety, the prediction would be more speculative, requiring analysis of potential allosteric sites.

Table 2: Predicted Inhibition Mechanisms Based on Docking Studies of 4-Fluorobenzyl Analogs

| Compound Class | Target Enzyme | Predicted Binding Site | Predicted Mechanism | Reference |

| 4-Fluorobenzylpiperazine derivatives | Tyrosinase | Catalytic Active Site (near Cu ions) | Competitive | nih.govresearchgate.netnih.gov |

| 4-Fluorobenzylpiperidine derivatives | Tyrosinase | Catalytic Active Site | Mixed-Type | researchgate.net |

| Thiazolidinone derivatives | Tyrosinase | Active Site | Competitive | mdpi.com |

| Aryl pyrazole (B372694) derivatives | Tyrosinase | Active Site (near metal ions) | Non-competitive | mdpi.com |

Applications of 4 Fluorobenzyl Cyanamide in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Molecular Architectures

The strategic placement of functional groups in (4-Fluorobenzyl)cyanamide makes it an important intermediate for creating complex molecular structures. chemimpex.com The presence of the cyanamide (B42294) group (–NHCN) and the fluorinated aromatic ring allows for a variety of chemical transformations. chemimpex.comwikipedia.org The cyanamide functional group itself is a versatile one-carbon fragment that can act as either an electrophile or a nucleophile, enabling additions of compounds with acidic protons. wikipedia.org This reactivity is fundamental to its role in building more elaborate molecules.

The construction of complex molecules often relies on the strategic formation of specific chemical bonds. ekb.eg this compound serves as a key starting material or intermediate in multi-step synthetic sequences, where its constituent parts are incorporated into the final complex structure. chemimpex.com Its ability to participate in reactions that form carbon-carbon and carbon-heteroatom bonds is crucial in the assembly of intricate molecular designs. ekb.eg

Building Block for Nitrogen-Containing Heterocycles

One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocyclic compounds. These cyclic structures are prevalent in pharmaceuticals and other biologically active molecules.

Quinazoline (B50416) Derivatives

This compound is a key reactant in the synthesis of various quinazoline derivatives. Quinazolines are a class of heterocyclic compounds with a wide range of pharmacological properties. mdpi.com A notable method involves the acid-mediated [4+2] annulation of N-benzyl cyanamides, including the 4-fluoro substituted variant, with 2-amino aryl ketones to produce 2-aminoquinazolines. mdpi.com

For instance, the reaction of this compound with an appropriate 2-amino aryl ketone in the presence of hydrochloric acid can yield the corresponding N-(4-Fluorobenzyl)quinazolin-2-amine derivative with high efficiency. mdpi.com This method demonstrates good substrate tolerance and provides a practical route to these valuable compounds. mdpi.com

Table 1: Synthesis of Quinazoline Derivatives from this compound

| Product | Starting Materials | Reaction Type | Yield | Reference |

| N-(4-Fluorobenzyl)-4-methylquinazolin-2-amine | This compound, 2-Aminoacetophenone (B1585202) | Acid-mediated [4+2] Annulation | 90% | mdpi.com |

| N-Benzyl-4-(4-fluorophenyl)quinazolin-2-amine | Benzylcyanamide, 2-Amino-4'-fluorobenzophenone | Acid-mediated [4+2] Annulation | 62% | mdpi.com |

Pyrimidine (B1678525) Systems

The pyrimidine scaffold is another important heterocyclic system found in numerous biologically active compounds. While direct examples of this compound being used to construct the core pyrimidine ring are less common in the provided context, its precursor, 4-fluorobenzylamine (B26447), is utilized in the derivatization of pyrimidine systems. For example, 4-fluorobenzylamine can be reacted with a pyrimidine carboxylic acid to form an amide linkage, resulting in a more complex pyrimidine derivative. mdpi.com This highlights the role of the (4-fluorobenzyl) moiety, sourced indirectly from compounds like this compound, in modifying and functionalizing existing heterocyclic rings. mdpi.com

Imidazolidineiminodithiones

This compound plays a role in the synthesis of imidazolidineiminodithiones, a class of heterocyclic compounds with demonstrated biological activities. mdpi.com These compounds are typically synthesized through the reaction of N-arylcyanothioformamides with isothiocyanates. mdpi.com N-arylcyanothioformamides can be prepared from the corresponding isothiocyanates and potassium cyanide. nih.gov While a direct synthesis of imidazolidineiminodithiones starting from this compound is not explicitly detailed, the structural similarity of the cyanamide functional group to the reagents used suggests its potential as a synthon in related synthetic strategies. The synthesis of these heterocycles often involves the formation of a five-membered ring containing nitrogen and sulfur atoms. mdpi.com

Role in the Synthesis of Fine Chemicals

This compound and its related compound, 4-fluorobenzyl cyanide, are valuable intermediates in the production of fine chemicals. chemimpex.comganeshremedies.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.comganeshremedies.com The presence of the fluorine atom in the benzyl (B1604629) group can significantly influence the properties of the final product, often enhancing its biological activity or material characteristics. chemimpex.com

The cyano group is a key functional group that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and amides, making it a versatile handle in organic synthesis. wikipedia.org This versatility allows for the incorporation of the 4-fluorobenzyl moiety into a wide range of fine chemicals.

Chiral Synthesis Applications

Chiral synthesis, the preparation of enantiomerically pure compounds, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. asymchem.com While specific examples of the direct use of this compound in a chiral synthesis to set a stereocenter are not prominently featured in the provided search results, the cyanamide functional group can be a useful component in such syntheses. nih.gov

The cyanamide group can act as a protecting group for amines or be modified under various conditions, offering flexibility in the synthesis of diverse, chiral molecules. nih.gov For instance, in the synthesis of chiral amino alcohols, a cyanamide moiety can be incorporated into the molecule and later transformed as needed. nih.gov The synthesis of chiral molecules often involves asymmetric induction, the use of chiral pools, or enzymatic reactions. asymchem.com The 4-fluorobenzyl group itself is found in a number of chiral pharmaceutical compounds. nih.govmdpi.com The synthesis of these complex chiral molecules often involves multi-step processes where a building block containing the 4-fluorobenzyl group is incorporated. nih.gov

Derivatization for Enantiomeric Excess Determination

The determination of the enantiomeric purity of a chiral compound is a critical aspect of stereoselective synthesis. A common method to achieve this is through the use of a chiral derivatizing agent (CDA). The CDA, which is enantiomerically pure, reacts with the racemic or enantiomerically enriched sample to form a mixture of diastereomers. These diastereomers, unlike the original enantiomers, have distinct physical properties and can be differentiated and quantified using techniques such as NMR spectroscopy or chromatography.

While there is no specific literature detailing the use of this compound as a CDA, we can infer its potential based on the reactivity of the cyanamide functional group. The cyanamide group can participate in various reactions, such as addition of nucleophiles to the nitrile carbon. If this compound were to be used as a CDA, it would first need to be resolved into its individual enantiomers, assuming a chiral center is introduced to the molecule. However, this compound itself is not chiral.

For a compound to be an effective CDA, it should possess a chiral center and a reactive functional group that can readily form a covalent bond with the analyte. For instance, chiral amines or alcohols are often converted into amides or esters using a chiral carboxylic acid or its derivative. A notable example is Mosher's acid, which is widely used for determining the enantiomeric excess of alcohols and amines.

In a hypothetical scenario, if a chiral variant of this compound were synthesized, for example by introducing a stereocenter on the benzylic carbon, it could potentially be used to derivatize chiral amines or alcohols. The resulting diastereomeric adducts could then be analyzed. The presence of the fluorine atom could also serve as a useful probe in ¹⁹F NMR spectroscopy, potentially offering a clearer spectral resolution of the diastereomers.

Potential as an Intermediate in Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. This is often achieved by using a chiral starting material, a chiral auxiliary, or a chiral catalyst. The 4-fluorobenzyl group is a common structural motif in various biologically active molecules. For instance, the enantiospecific synthesis of several indazole-3-carboxamide type synthetic cannabinoid receptor agonists, such as (S)-AB-FUBINACA, involves the use of a 4-fluorobenzyl moiety. nih.govfrontiersin.org In these syntheses, the 4-fluorobenzyl group is typically introduced via alkylation with 4-fluorobenzyl bromide.

While this compound itself is not frequently cited as a direct intermediate in major asymmetric synthesis routes, its constituent parts—the 4-fluorobenzyl group and the cyanamide functionality—are valuable in organic synthesis. The cyanamide group is a versatile synthon that can be converted into other functional groups such as ureas, thioureas, and guanidines.

The potential of chiral cyanamides as intermediates in asymmetric synthesis has been recognized. For example, the synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide has been reported, with its potential application as an advanced intermediate in asymmetric synthesis highlighted. mdpi.com This suggests that if a chiral version of this compound were available, it could serve as a building block for more complex chiral molecules.

A possible synthetic utility could involve the transformation of the cyanamide group into a guanidine (B92328). The resulting chiral guanidine could act as an organocatalyst in various asymmetric transformations. The 4-fluorobenzyl group would influence the steric and electronic properties of the catalyst, potentially impacting the stereochemical outcome of the reaction.

Below is a table summarizing the types of compounds that could theoretically be synthesized from a chiral derivative of this compound.

| Starting Material (Hypothetical Chiral Derivative) | Reagent/Reaction Condition | Potential Chiral Product |

| Chiral this compound | H₂S | Chiral (4-Fluorobenzyl)thiourea |

| Chiral this compound | R-NH₂ | Chiral N-(4-Fluorobenzyl)-N'-alkylguanidine |

| Chiral this compound | H₂O/H⁺ | Chiral (4-Fluorobenzyl)urea |

It is important to reiterate that these are hypothetical applications based on the known reactivity of the functional groups present in this compound. Further research would be required to synthesize chiral derivatives of this compound and explore their utility in asymmetric synthesis and as chiral derivatizing agents.

Biological and Pharmaceutical Research Applications

Intermediate in Pharmaceutical Synthesis

While (4-Fluorobenzyl)cyanamide is a specific chemical entity, the broader class of benzyl (B1604629) cyanamides and related precursors are valuable intermediates in the synthesis of complex pharmaceutical molecules. chemimpex.com The cyanamide (B42294) group can be considered a single carbon fragment that can act as either an electrophile or a nucleophile, enabling the construction of various heterocyclic systems. wikipedia.org For instance, cyanamide itself is a building block for drugs like the hair-loss treatment minoxidil (B1677147) and several anthelmintics by forming 2-aminoimidazole substructures. wikipedia.org

Although not a direct precursor, the synthesis of the antiepileptic drug Rufinamide, which is 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, illustrates a relevant synthetic pathway. The construction of Rufinamide typically involves the 1,3-dipolar cycloaddition of a substituted benzyl azide (B81097) (in this case, 2,6-difluorobenzyl azide) with an alkyne derivative. nih.govtandfonline.comresearchgate.netgoogle.com This highlights the utility of benzyl-containing building blocks in creating complex heterocyclic drugs. The (4-Fluorobenzyl) group, specifically, is a common motif in medicinal chemistry used to enhance metabolic stability and modulate binding interactions.

Scaffold for Novel Drug Candidates

The structure of this compound serves as a valuable scaffold for developing new drug candidates. The cyanamide functional group has emerged as a promising "electrophilic warhead" in covalent drug discovery, offering a balance between reactivity and selectivity. enamine.net Its moderate electrophilicity allows it to form reversible covalent bonds with target proteins, particularly with cysteine residues in enzyme active sites, forming an isothiourea linkage. enamine.netresearchgate.net

This property makes the cyanamide moiety an attractive alternative to more reactive groups like acrylamides. enamine.net Researchers can attach various substituents to the benzyl ring and the cyanamide nitrogen to optimize potency, selectivity, and pharmacokinetic properties. This structure-activity relationship (SAR) approach allows for the fine-tuning of molecules to target specific enzymes or receptors, making the cyanamide scaffold a key component in modern drug design. nih.gov

Biological Activity of Cyanamide-Containing Compounds

The cyanamide functional group is present in a wide array of biologically active molecules, demonstrating its importance across various therapeutic areas. nih.govnih.gov

The ability of the cyanamide group to interact with enzyme active sites has led to the development of numerous potent inhibitors.

Cathepsin K Protease: Cyanamide-based compounds have been identified as potent, reversible inhibitors of cysteine proteases, particularly Cathepsin K, a key target for osteoporosis treatment. nih.govresearchgate.net The cyanamide's nitrile group reacts with the active site cysteine thiol to form a covalent adduct. nih.govsemanticscholar.org This interaction has been leveraged to design both cyclic and acyclic inhibitors. nih.govnih.gov X-ray crystallography has confirmed the binding mechanism, showing the formation of an isothiourea bond with the enzyme. nih.gov The development of these inhibitors showcases a successful application of the cyanamide scaffold in targeting specific proteases involved in human disease. researchgate.net

| Compound Class | Target Enzyme | Key Findings |

| Acyclic Cyanamides | Cathepsin K | Increased inhibitory activity by forming an additional hydrogen bond with the enzyme. Attenuated bone resorption in a rat calvarial model. nih.govresearchgate.net |

| 1-Cyanopyrrolidines | Cathepsins K & L | Potent and reversible inhibitors. A lead compound showed a Ki value of 50 nM for Cathepsin K and inhibited bone resorption in vitro. nih.gov |

| Cyanohydrazides | Cathepsin K | A 3-cyano-3-aza-β-amino acid derivative (Gü2602) showed extraordinary picomolar potency with a Ki of 0.013 nM. semanticscholar.org |

Cholinesterases: Cholinesterase inhibitors are the primary treatment for the symptoms of Alzheimer's disease. They work by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). The design of new cholinesterase inhibitors is an active area of research, and molecules incorporating a cyano group have shown promise. For example, certain cyanobiphenyl derivatives have been developed as multi-target ligands with cholinesterase inhibitory activity.

α-Glucosidase: Inhibitors of α-glucosidase are used to treat type 2 diabetes by slowing the absorption of glucose from the digestive tract. Natural products containing cyano-related functionalities, such as cyanidin (B77932) and its glycosides, have demonstrated α-glucosidase inhibitory activity. nih.govnih.gov For instance, cyanidin-3-galactoside (B13802184) inhibits intestinal sucrase with an IC50 value of 0.50 mM, and cyanidin-3-rutinoside (B1257026) inhibits yeast α-glucosidase with an IC50 of 19.7 µM. nih.govresearchgate.net These findings suggest that synthetic cyanamide-containing compounds could be explored as potential antidiabetic agents.

The cyanamide functional group is also a feature in compounds investigated for their antiviral and anticancer properties.

Antiviral Compounds: Numerous cyanobacterial metabolites have demonstrated potent antiviral activity against a range of viruses, including HIV, herpes simplex virus (HSV), and influenza. nih.gov While many of these are complex natural products like lectins and polysaccharides, synthetic cyanamides have also been developed. For example, a class of 5-(1-cyanamido-2-haloethyl)-2'-deoxyuridines showed significant activity against HSV-1 and HSV-2. nih.gov The flavonoid cyanidin has also been reported to have broad-spectrum antiviral activity against several enveloped viruses, including SARS-CoV-2. nih.gov

Anticancer Compounds: Natural products containing nitrile or cyano-related groups have been investigated for their potential in cancer therapy. researchgate.net Cyanobacteria, for instance, produce a variety of metabolites with cytotoxic properties. eurekaselect.com The cyanamide moiety itself is found in molecules with anti-tumor and anti-inflammatory effects, making it a functional group of interest in the design of new anticancer agents. nih.gov

The cyanamide group is a key component of several commercially important insecticides. Thiacloprid and sulfoxaflor (B1682526) are prominent examples that act on the central nervous system of insects. tandfonline.com

Thiacloprid: A neonicotinoid insecticide that contains a cyanamide group as part of its structure. It is effective against a variety of sucking and biting insects.

Sulfoxaflor: This insecticide belongs to the sulfoximine (B86345) class and its chemical structure is a cyanamide derivative. nih.govvliz.be It functions as an agonist at insect nicotinic acetylcholine receptors (nAChRs), leading to neurotoxicity in target pests. tandfonline.comnih.gov It is particularly effective against sap-feeding insects that have developed resistance to other pesticides. nih.gov

Cyanamide itself is used as an alcohol-deterrent drug. wikipedia.orgnih.gov Its mechanism of action involves the inhibition of the enzyme aldehyde dehydrogenase (ALDH). google.com When alcohol is consumed, it is metabolized to acetaldehyde (B116499). ALDH then breaks down the toxic acetaldehyde. By inhibiting this enzyme, cyanamide causes a rapid buildup of acetaldehyde after alcohol consumption, leading to unpleasant symptoms such as flushing, nausea, and tachycardia. google.com This adverse reaction serves as a powerful deterrent to drinking alcohol. nih.govnih.gov

Antimicrobial and Antifungal Properties

Research into the antimicrobial and antifungal properties of compounds structurally related to this compound has shown that the presence of a halogenated benzyl group can be a key feature for activity. Studies on N-(4-halobenzyl)amides, for instance, have demonstrated notable antifungal effects.

One study synthesized a series of 20 cinnamic and benzoic acid amides and tested their efficacy against Candida krusei and Candida parapsilosis. turkjps.org Within this series, compounds featuring halogen substitutions were of particular interest. It has been noted in broader research that chlorinated cinnamic analogues can possess higher microbial inhibition against both bacterial and fungal strains compared to their fluorinated and brominated counterparts. mdpi.comresearchgate.net

In the aforementioned study, several N-(4-halobenzyl)amides exhibited antifungal activity. turkjps.org For example, one of the tested amides showed strong bioactivity against C. krusei and moderate activity against both Candida species tested. mdpi.com Another compound in the series demonstrated weak bioactivity against C. parapsilosis but strong bioactivity against C. krusei. mdpi.com The minimum inhibitory concentration (MIC) is a key measure of efficacy, with lower values indicating greater potency. For one of the more effective compounds, the MIC against a fluconazole-resistant strain of Candida auris was 85.3 µg/mL. mdpi.com

Table 1: Antifungal Activity of Selected N-(4-Halobenzyl)amide Derivatives against Candida Species

| Compound | Test Organism | MIC (µg/mL) | Bioactivity Level |

|---|---|---|---|

| Amide Derivative 1 | C. krusei ATCC 14243 | 7.8 | Strong |

| Amide Derivative 1 | C. auris 01256P CDC | 85.3 | Moderate |

| Amide Derivative 2 | C. krusei ATCC 14243 | >2000 | No Bioactivity |

| Amide Derivative 2 | C. parapsilosis ATCC 22019 | >2000 | No Bioactivity |

| Fluconazole (Reference) | C. krusei ATCC 14243 | 16 | Strong |

Data sourced from studies on N-(4-halobenzyl)amides. turkjps.orgmdpi.com

Influenza Virus Inhibitors

The development of novel influenza virus inhibitors is a critical area of pharmaceutical research. nih.gov While there is no specific research detailing the activity of this compound against the influenza virus, studies on other nitrogen-containing compounds and various aromatic ethers offer a basis for potential research directions.

One area of focus in influenza research is the inhibition of neuraminidase, a key enzyme for viral replication. nih.govnih.gov A study on derivatives of a natural isoprenyl phenyl ether, which were synthesized and evaluated for their inhibitory activity against influenza H1N1 neuraminidase, provides some relevant insights. nih.govresearchgate.net In this study, 32 analogues were created, and their structure-activity relationship was analyzed. nih.gov The findings revealed that the presence of an aryl aldehyde and an unsubstituted hydroxyl group were important for the neuraminidase inhibitory activities. nih.govresearchgate.net

Molecular docking studies in the same research helped to explain the structure-activity relationship of these compounds and provided valuable information for further structural modifications. nih.govresearchgate.net For instance, it was found that smaller substituent groups on the ether linkage might be beneficial for the inhibitory activity. nih.gov

Although these compounds are structurally different from this compound, the principles of targeting viral enzymes like neuraminidase and the importance of specific functional groups on an aromatic core are broadly applicable in the design of new antiviral agents.

Table 2: Neuraminidase Inhibitory Activity of Selected Aromatic Ether Derivatives

| Compound | Virus Strain | IC50 (µM) |

|---|---|---|

| 3-(allyloxy)-4-hydroxybenzaldehyde | A/GuangdongSB/01/2009 (H1N1) | 26.96 |

| 3-(allyloxy)-4-hydroxybenzaldehyde | A/Guangdong/03/2009 (H1N1) | 27.73 |

| 3-(allyloxy)-4-hydroxybenzaldehyde | A/Guangdong/05/2009 (H1N1) | 25.13 |

| Oseltamivir (Control) | H1N1 | Not specified in abstract |

Data from a study on derivatives of a natural isoprenyl phenyl ether. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

In the context of antimicrobial and antifungal activity, SAR studies on fluorobenzoylthiosemicarbazides and their cyclic analogues with a 1,2,4-triazole (B32235) scaffold have shown that the substitution pattern on the N4 aryl position significantly influences antibacterial response. nih.gov Specifically, trifluoromethyl derivatives were found to have optimal activity against both reference and pathogenic methicillin-resistant Staphylococcus aureus clinical isolates, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov This highlights the importance of the electronic properties and position of substituents on the aromatic ring.

For potential antiviral applications, such as influenza neuraminidase inhibition, SAR analysis of aromatic ether derivatives indicated that aryl aldehyde and unsubstituted hydroxyl groups were critical for inhibitory activity. nih.govresearchgate.net Furthermore, these studies suggested that smaller ether-linked groups could enhance activity. nih.gov Quantitative structure-activity relationship (QSAR) studies on other classes of neuraminidase inhibitors have also been conducted to build predictive models. turkjps.orgnih.govturkjps.org These models have shown that properties like hydrogen count, hydrophilicity, and steric and hydrophobic descriptors are key determinants of inhibitory activity. turkjps.orgnih.gov

These examples from related compound classes underscore the importance of systematic structural modification and analysis. For this compound, future SAR studies could explore:

The effect of substituting the fluorine atom with other halogens or electron-withdrawing/donating groups.

Modification of the cyanamide functional group.

Alterations to the benzyl linker.

Such studies would be crucial in identifying derivatives with enhanced potency and selectivity for specific biological targets.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Cost-Effective Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. For (4-Fluorobenzyl)cyanamide, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign and economically viable. Current methods for the synthesis of related dibenzyl cyanamides often rely on traditional techniques that may involve hazardous reagents and generate significant waste. rsc.orgrsc.orgnih.gov

A promising approach involves a two-step synthesis utilizing cyanamide (B42294) as a fundamental building block. rsc.orgrsc.orgnih.gov This method, which can be performed under mild, metal- and ligand-free conditions, offers an environmentally friendly alternative to conventional routes. The use of green oxidants like hydrogen peroxide further enhances the sustainability of this process. rsc.orgrsc.org Future research could optimize this methodology for the specific synthesis of this compound, potentially leading to large-scale production with minimal environmental impact. rsc.orgrsc.org

Key features of a more sustainable synthetic approach would include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Investigating the potential of bio-based starting materials.

Catalytic Reagents: Employing catalysts in small amounts that can be recycled and reused.

Benign Solvents: Utilizing water or other environmentally friendly solvents.

The table below outlines a comparison of traditional versus potential green synthetic routes for substituted benzyl (B1604629) cyanamides.

| Feature | Traditional Synthesis | Green Synthesis |

| Cyanide Source | Often involves highly toxic cyanogen (B1215507) halides | Utilizes safer and easier to handle cyanamide |

| Catalysts | May require heavy metal catalysts | Can be performed metal-free |

| Oxidants | May use stoichiometric, less environmentally friendly oxidants | Employs green oxidants like hydrogen peroxide |

| Conditions | Can require harsh reaction conditions | Proceeds under mild, open-air conditions |

| Scalability | May present challenges for large-scale production | Demonstrates feasibility for gram-scale synthesis |

Exploration of Novel Catalytic Transformations

The unique chemical structure of this compound, featuring a reactive cyanamide moiety, opens the door to a wide array of novel catalytic transformations. The exploration of these reactions could lead to the synthesis of a diverse range of valuable and complex molecules.

One area of significant potential is the use of this compound in cycloaddition reactions . Substituted cyanamides are known to participate in metal-catalyzed [2+2+2] cycloadditions with alkynes and alkenes, providing access to functionally diverse heterocyclic systems such as aminopyridines and aminopyrimidines. nih.gov The development of novel catalyst systems, including those based on iron, cobalt, and iridium, could enable the efficient and selective synthesis of new heterocyclic compounds derived from this compound. nih.govresearchgate.net

Another important avenue is the investigation of N-CN bond cleavage reactions. nih.gov This can be achieved under both metal-catalyzed and metal-free conditions and allows for the use of the cyanamide group as either an electrophilic cyanating agent or an amino-transfer group. nih.gov This dual reactivity could be harnessed to develop novel synthetic methodologies for the introduction of cyano and amino functionalities into organic molecules.

Future research in this area could focus on:

Developing highly selective and efficient catalysts for the cycloaddition reactions of this compound.

Investigating the scope and limitations of N-CN bond cleavage reactions for this specific substrate.

Exploring the potential of these catalytic transformations in the synthesis of complex natural products and pharmaceutical intermediates.

Advanced Mechanistic Elucidations through In Situ Spectroscopy

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. In the context of this compound, the application of advanced in situ spectroscopic techniques could provide invaluable insights into the intricate details of its formation and subsequent transformations.

Techniques such as in situ Attenuated Total Reflectance-Infrared (ATR-IR) and in situ Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy could be employed to monitor the real-time evolution of reacting species during the synthesis of this compound. rsc.orgnih.gov This would allow for the identification of transient intermediates and the elucidation of the reaction pathway. Furthermore, these techniques could be used to study the mechanism of catalytic transformations involving this compound, providing a deeper understanding of the role of the catalyst and the nature of the active species. rsc.orgnih.gov

Computational methods, such as Density Functional Theory (DFT) , can complement experimental spectroscopic data by providing theoretical models of reaction pathways and transition states. researchgate.net The synergy between in situ spectroscopy and computational chemistry will be a powerful tool for unraveling the complex reaction mechanisms associated with this compound.

Design and Synthesis of New Bioactive Derivatives with Enhanced Potency and Selectivity

The this compound scaffold holds considerable promise as a starting point for the design and synthesis of new bioactive molecules. The presence of the fluorobenzyl group is a common feature in many pharmaceuticals, as the fluorine atom can significantly enhance metabolic stability and binding affinity. The cyanamide moiety itself is found in a number of biologically active compounds and can participate in various interactions with biological targets. cardiff.ac.uk

Future research in this area will likely focus on the strategic modification of the this compound structure to generate derivatives with enhanced potency and selectivity for specific biological targets. This could involve:

Introduction of additional functional groups to the benzyl ring to modulate electronic and steric properties.

Derivatization of the cyanamide nitrogen with various substituents to explore new chemical space.

Utilization of the cyanamide group as a synthon for the construction of more complex heterocyclic systems.

The structure-activity relationship (SAR) of these new derivatives will need to be systematically investigated to identify key structural features responsible for their biological activity. researchgate.net This will involve a combination of chemical synthesis, biological screening, and computational modeling.

The following table highlights potential modifications to the this compound scaffold and their potential impact on biological activity.

| Modification Site | Potential Substituents | Potential Impact on Bioactivity |

| Aromatic Ring | Electron-donating/withdrawing groups, heterocyclic rings | Modulate binding affinity, selectivity, and pharmacokinetic properties |

| Cyanamide Nitrogen | Alkyl chains, aryl groups, acyl groups | Alter lipophilicity, hydrogen bonding capacity, and metabolic stability |

| Cyanamide Carbon | Conversion to guanidines, ureas, or heterocycles | Introduce new pharmacophoric features and interaction points |

Integration of Computational and Experimental Approaches for Drug Discovery

The integration of computational and experimental methods has become an indispensable tool in modern drug discovery. nih.govmdpi.com For the development of new therapeutics based on the this compound scaffold, a synergistic approach combining in silico and in vitro techniques will be crucial for accelerating the discovery process and improving the chances of success.

Computational methods , such as molecular docking and virtual screening, can be used to identify potential biological targets for this compound and its derivatives. nih.govresearchgate.net These techniques can also be used to predict the binding modes of these compounds and to guide the design of new analogs with improved affinity and selectivity.

Experimental techniques , such as high-throughput screening and various in vitro assays, will be essential for validating the predictions of computational models and for determining the biological activity of newly synthesized compounds. nih.govrsc.org The data generated from these experiments can then be used to refine the computational models, leading to a more efficient and iterative drug discovery cycle.

This integrated approach can be applied to various stages of the drug discovery pipeline, from initial hit identification to lead optimization and preclinical development.

Potential Applications in Material Science and Agrochemicals

Beyond its potential in medicinal chemistry, this compound may also find applications in the fields of material science and agrochemicals.

In material science , the incorporation of fluorine atoms into organic molecules is known to impart unique properties, such as enhanced thermal stability, chemical resistance, and low surface energy. alfa-chemistry.comresearchgate.netnih.gov The this compound molecule could potentially be used as a monomer or a building block for the synthesis of novel fluorinated polymers with specialized properties. nih.govmt.com These materials could find applications in areas such as high-performance coatings, advanced electronics, and biomedical devices.

In the field of agrochemicals , cyanamide and its derivatives have been used as herbicides and plant growth regulators. nih.govgoogle.comgoogle.com The presence of the fluorobenzyl group in this compound could enhance its pesticidal activity and improve its environmental profile. nih.gov Future research could explore the potential of this compound and its derivatives as novel herbicides, fungicides, or insecticides. chemicalbook.comherts.ac.ukrsc.org The development of new agrochemicals with improved efficacy and reduced environmental impact is a critical area of research. nih.gov

The table below summarizes the potential applications of this compound in these emerging fields.

| Field | Potential Application | Rationale |

| Material Science | Monomer for fluoropolymers | Fluorine content can impart desirable properties like thermal and chemical resistance. |

| Building block for functional materials | The cyanamide group offers a site for further chemical modification. | |

| Agrochemicals | Herbicide/Plant growth regulator | The cyanamide moiety is known to have herbicidal properties. |

| Fungicide/Insecticide | The fluorobenzyl group may enhance biological activity and stability. |

Q & A

Q. What is the role of (4-Fluorobenzyl)cyanamide (FBCN) in improving lithium-ion battery (LIB) interfacial kinetics?

FBCN acts as an electrolyte solvent by leveraging its molecular design: the 4-fluorobenzyl group introduces steric hindrance, while the cyanamide moiety reduces Lewis basicity. This weakens Li⁺-solvent interactions, promoting anion-dominated solvation structures. Experimental validation via ¹³C/¹⁹F NMR and electrochemical impedance spectroscopy (EIS) confirms reduced interfacial resistance and enhanced Li⁺ desolvation kinetics in LiFePO₄//graphite cells. Performance metrics include >90% capacity retention after 500 cycles at 1C .

Q. What synthetic routes are commonly used to prepare this compound?